molecular formula C18H19NO B11852500 N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-45-7

N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11852500
CAS No.: 61957-45-7
M. Wt: 265.3 g/mol
InChI Key: VAJRMDDSFQDFHR-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an indane moiety substituted with two methyl groups and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 1,5-dimethyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzamide linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
  • N-(2,3-Dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

Uniqueness

N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific substitution pattern on the indane moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored activities for specific applications.

Properties

CAS No.

61957-45-7

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(1,5-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C18H19NO/c1-12-8-9-16-13(2)17(11-15(16)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20)

InChI Key

VAJRMDDSFQDFHR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=C1C=CC(=C2)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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